4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine
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Overview
Description
4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is a chemical compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-bromopyridin-2-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 6-methylbenzene-1,3-diamine under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Reduced forms of the azo compound, potentially breaking the N=N bond.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 5-Amino-pyrazoles
Uniqueness
4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
51833-09-1 |
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Molecular Formula |
C12H12BrN5 |
Molecular Weight |
306.16 g/mol |
IUPAC Name |
4-[(5-bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12BrN5/c1-7-4-11(10(15)5-9(7)14)17-18-12-3-2-8(13)6-16-12/h2-6H,14-15H2,1H3 |
InChI Key |
MZGQVQFQCIOUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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